![molecular formula C5H5N5O B13092834 [1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one, 1-methyl- CAS No. 59105-03-2](/img/structure/B13092834.png)
[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one, 1-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one, 1-methyl- is a heterocyclic compound that belongs to the triazolotriazine family. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. The structure of this compound consists of a triazole ring fused to a triazine ring, with a methyl group attached to the nitrogen atom at the 1-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one, 1-methyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with cyanogen bromide, followed by methylation using methyl iodide. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the methyl group can be replaced by other substituents using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as a solvent.
Substitution: Alkyl halides, dimethylformamide (DMF) as a solvent, potassium carbonate as a catalyst.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced triazolotriazine derivatives.
Substitution: Formation of substituted triazolotriazine derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: In chemistry, [1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one, 1-methyl- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes that are involved in disease pathways, making it a candidate for drug development.
Medicine: In medicine, [1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one, 1-methyl- is being investigated for its potential therapeutic effects. It has been explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: In the industrial sector, this compound is used in the development of new materials and coatings. Its stability and reactivity make it suitable for various applications, including the production of polymers and advanced materials.
Mécanisme D'action
The mechanism of action of [1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one, 1-methyl- involves its interaction with specific molecular targets. It can bind to enzyme active sites, inhibiting their activity. This inhibition can disrupt disease pathways, leading to therapeutic effects. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparaison Avec Des Composés Similaires
- [1,2,4]triazolo[4,3-b][1,2,4]triazine
- [1,2,4]triazolo[3,4-c][1,2,4]triazine
- [1,2,4]triazolo[4,3-c][1,2,4]triazine
Comparison: Compared to these similar compounds, [1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one, 1-methyl- exhibits unique properties due to the position of the methyl group and the specific fusion of the triazole and triazine rings. These structural differences can lead to variations in reactivity, stability, and biological activity, making it a distinct and valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
59105-03-2 |
|---|---|
Formule moléculaire |
C5H5N5O |
Poids moléculaire |
151.13 g/mol |
Nom IUPAC |
1-methyl-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-one |
InChI |
InChI=1S/C5H5N5O/c1-9-5-6-3-8-10(5)4(11)2-7-9/h2-3H,1H3 |
Clé InChI |
GARDHEHTARWJLD-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=NC=NN2C(=O)C=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B13092764.png)
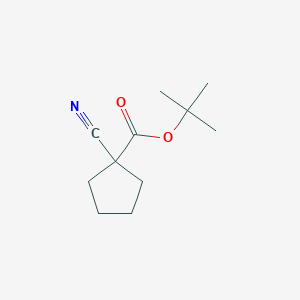
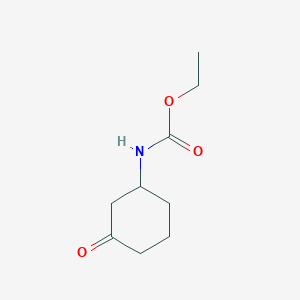
![Ethyl 6-fluoro-3-oxobicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B13092788.png)

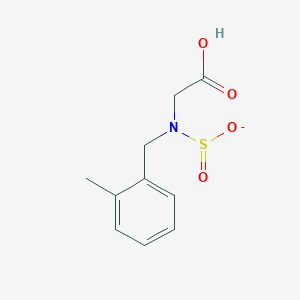
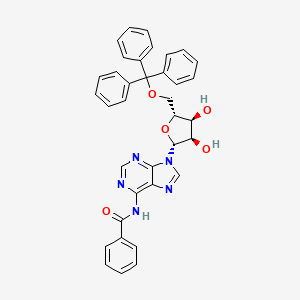
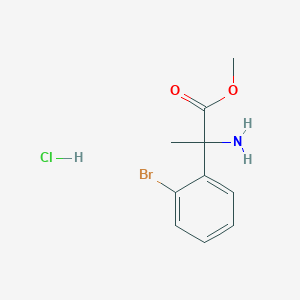

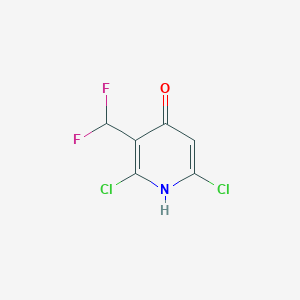
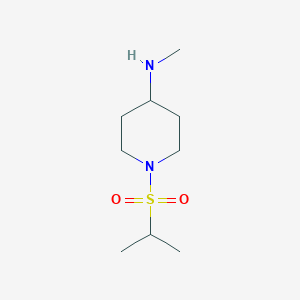

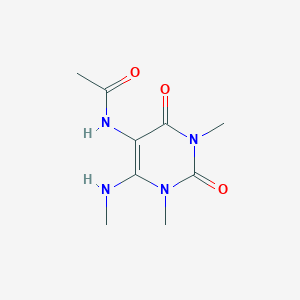
![1'-Benzyl-5-chlorospiro[indoline-3,4'-piperidin]-2-one](/img/structure/B13092870.png)
